4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Vue d'ensemble

Description

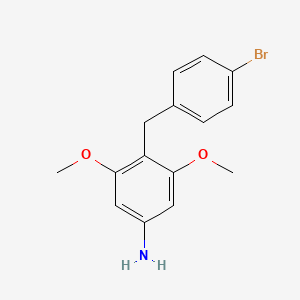

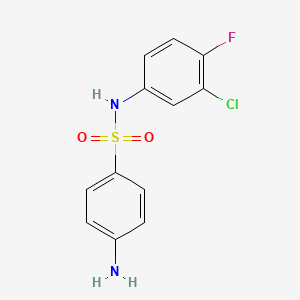

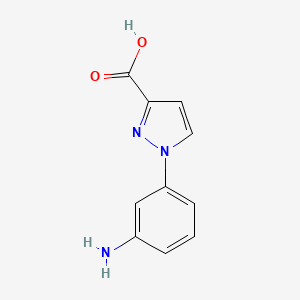

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S . It has an average mass of 300.736 Da and a monoisotopic mass of 300.013550 Da .

Molecular Structure Analysis

The molecular structure of 4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide includes several key features. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 81 Ų, and it has a molar refractivity of 72.5±0.4 cm³ .Physical And Chemical Properties Analysis

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has a density of 1.5±0.1 g/cm³, a boiling point of 459.5±55.0 °C at 760 mmHg, and a flash point of 231.7±31.5 °C . Its vapor pressure is 0.0±1.1 mmHg at 25°C, and it has an enthalpy of vaporization of 72.0±3.0 kJ/mol .Applications De Recherche Scientifique

Inhibitors of Tyrosinase

Compounds with the 3-chloro-4-fluorophenyl motif have been identified as potential inhibitors of tyrosinase, an enzyme involved in melanin synthesis. These inhibitors could be significant in treating hyperpigmentation disorders .

Anticancer Activity

Analogues of compounds containing the 3-chloro-4-fluorophenyl group have been evaluated for their anticancer efficacy in various cancer cell lines, indicating potential use in cancer treatment .

Antimicrobial Agents

Some derivatives of compounds with a similar structure have shown antimicrobial properties, suggesting possible application in developing new antimicrobial drugs .

Positive Allosteric Modulators

The motif has been used to develop positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), which have shown efficacy in preclinical rodent models of Parkinson’s disease .

Schiff Base Formation

The high affinity of Schiff bases for transition metal ions has been utilized in preparing solid complexes, which could have implications in coordination chemistry and catalysis .

Synthesis of Gefitinib

An improved protocol for synthesizing gefitinib, an anticancer drug, involves novel intermediates related to the 3-chloro-4-fluorophenyl motif, indicating its role in pharmaceutical synthesis .

Crystallography

The crystal forms of compounds containing the 3-chloro-4-fluorophenyl group have been studied, which could contribute to understanding molecular structures and interactions .

MDPI - Inhibitors of Tyrosinase ResearchGate - Antimicrobial Evaluation MDPI - Antiproliferative Efficacy Europe PMC - mGlu4 PAMs JKUAT - Schiff Base Antibacterial Activity Springer - Synthesis of Gefitinib [Google Patents - Crystal Forms](https://patents.google.com/patent/WO202

Propriétés

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJPXGCCEBXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)

![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)